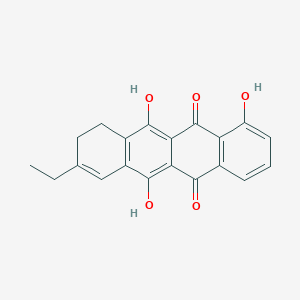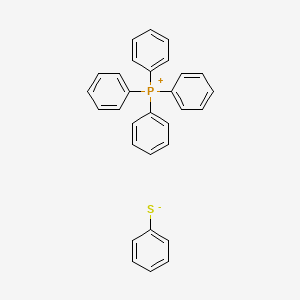
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is a chemical compound that combines the properties of succinic acid and benzoxazolinone derivatives. Succinic acid is a dicarboxylic acid with the formula (CH₂)₂(CO₂H)₂, known for its role in the citric acid cycle. Benzoxazolinone derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester typically involves the esterification of succinic acid with (5-chloro-2-benzoxazolinon-3-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom in the benzoxazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted benzoxazolinone derivatives.
科学研究应用
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
相似化合物的比较
Similar Compounds
Succinic Acid Esters: Other esters of succinic acid, such as diethyl succinate and dimethyl succinate.
Benzoxazolinone Derivatives: Compounds like 2-benzoxazolinone and 5-chloro-2-benzoxazolinone.
Uniqueness
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
属性
CAS 编号 |
63992-03-0 |
|---|---|
分子式 |
C12H10ClNO6 |
分子量 |
299.66 g/mol |
IUPAC 名称 |
4-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO6/c13-7-1-2-8-9(5-7)20-12(18)14(8)6-19-11(17)4-3-10(15)16/h1-2,5H,3-4,6H2,(H,15,16) |
InChI 键 |
VMHZBJLIWFAJCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2COC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


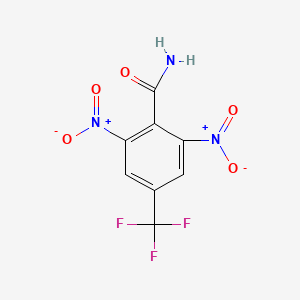
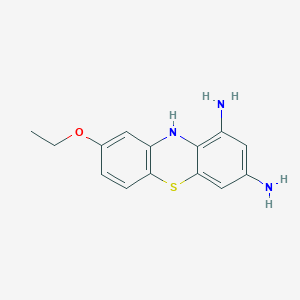

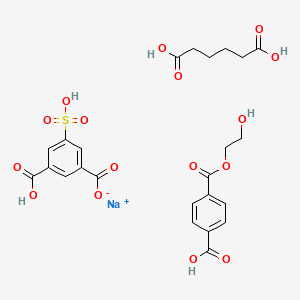
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


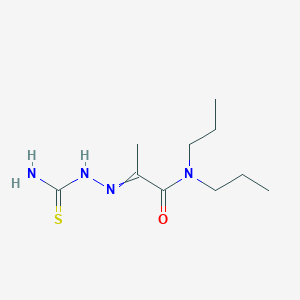
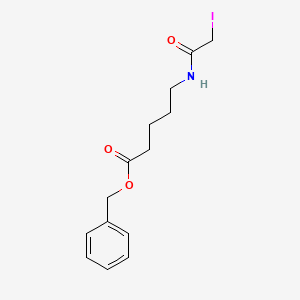

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
